5-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
5-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a trifluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps:
Methoxyethylation: The methoxyethyl group can be introduced via nucleophilic substitution reactions, often using 2-methoxyethyl chloride in the presence of a base.
Trifluoromethoxylation: The trifluoromethoxy group is introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(2-methoxyethyl)-2-methoxybenzamide: Similar structure but lacks the trifluoromethoxy group.
5-Bromo-N-(2-ethoxyethyl)-2-(trifluoromethoxy)benzamide: Similar structure but has an ethoxyethyl group instead of a methoxyethyl group.
5-Chloro-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide: Similar structure but has a chlorine atom instead of a bromine atom.
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3/c1-18-5-4-16-10(17)8-6-7(12)2-3-9(8)19-11(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXASVGDVJVDGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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